REACTION_CXSMILES
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[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8].[C:10](Cl)(=[O:12])[CH3:11]>N1C=CC=CC=1.O>[C:10]([NH:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8])(=[O:12])[CH3:11]
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Name
|
|
Quantity
|
20.3 g
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Type
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reactant
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Smiles
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NC=1SC=CC1C(=O)N
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
the resulting suspension is filtered
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Type
|
CUSTOM
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Details
|
The cake is dried overnight in a vacuum-oven at 50° C.
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Duration
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8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |